2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine
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Overview
Description
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of furo[3,2-b]pyridines, which are known for their versatile pharmacological properties, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, enabling a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidized derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine involves its interaction with key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt cellular signaling, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine: Another member of the furopyridine family with similar pharmacological properties.
Furo[2,3-c]pyridine: Known for its use in drug design and synthesis.
Furo[3,2-c]pyridine: Possesses additional nitrogen atoms, enhancing its hydrogen bond acceptor capabilities.
Uniqueness
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its phenylethynyl group contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
143101-41-1 |
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Molecular Formula |
C21H13NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-phenyl-5-(2-phenylethynyl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-18-13-14-20-19(22-18)15-21(23-20)17-9-5-2-6-10-17/h1-10,13-15H |
InChI Key |
VMXKQOJRHGCQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC3=C(C=C2)OC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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